molecular formula C13H25NO4 B15286268 (4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

Cat. No.: B15286268
M. Wt: 259.34 g/mol
InChI Key: ILHMTULQPDRVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(Boc-amino)-6-methylheptanoic acid is a chiral amino acid derivative that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect the amino group during various chemical reactions, ensuring that the desired transformations occur without interference from the amino functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Boc-amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. The precursor, 4-amino-6-methylheptanoic acid, undergoes a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ®-4-(Boc-amino)-6-methylheptanoic acid follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and solid-phase synthesis techniques to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the Boc group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

®-4-(Boc-amino)-6-methylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in dioxane.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

®-4-(Boc-amino)-6-methylheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Boc-amino)-6-methylheptanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Boc-amino)-6-methylheptanoic acid is unique due to its specific structure, which includes a chiral center and a Boc-protected amino group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

ILHMTULQPDRVLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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